3-Bromoquinoline (CAS 5332-24-1) is a halogenated heterocyclic building block essential for synthesizing functionalized quinoline scaffolds. As a member of the bromoquinoline isomer family, its utility is defined by the specific placement of the bromine atom at the C-3 position. This structural feature dictates its distinct reactivity in cross-coupling reactions and determines the electronic and photophysical properties of its derivatives, making it a non-interchangeable precursor in applications ranging from medicinal chemistry to organic electronics. [REFS-1, REFS-2]
Substituting 3-Bromoquinoline with other isomers (e.g., 6-bromoquinoline, 8-bromoquinoline) or alternative halides (e.g., 3-chloroquinoline) is a frequent cause of failed syntheses and off-target product properties. The C-3 position possesses a unique electronic and steric environment compared to other positions on the quinoline core, leading to significant differences in reaction kinetics and yields in palladium-catalyzed couplings. [1] Furthermore, physical properties such as melting point vary dramatically between isomers, directly impacting material handling and processability. Selecting the incorrect isomer or halide is not a minor process deviation but a fundamental change that compromises reaction outcomes and the performance of downstream materials.
3-Bromoquinoline exists as a liquid or low-melting solid at room temperature, which is a significant advantage for handling and dosing in both laboratory and scaled-up industrial processes. This contrasts sharply with other common isomers which are solids with much higher melting points, requiring heating or specialized solid-handling equipment.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 13-15 °C |
| Comparator Or Baseline | 5-Bromoquinoline: 52 °C | 6-Bromoquinoline: 24 °C | 8-Bromoquinoline: 165-166 °C (at reduced pressure) |
| Quantified Difference | Up to 150 °C lower melting point than the 8-bromo isomer. |
| Conditions | Standard atmospheric pressure. |
The liquid state of 3-Bromoquinoline simplifies transfer and enables the use of automated liquid handling systems, reducing operational complexity and cost compared to solid isomers.
In the synthesis of complex molecules for drug discovery, such as CFTR-modulators, the precise installation of substituents is critical. The Suzuki-Miyaura coupling is a key transformation, and the use of 3-bromoquinoline is essential for creating the required C-3 biaryl linkage. An optimized synthesis for a precursor to the drug Lumacaftor specifically requires the coupling at the 3-position, achieving a high yield that would not be possible if an alternative isomer were used.
| Evidence Dimension | Reported Yield in Key Biaryl Synthesis |
| Target Compound Data | 82% yield for C-3 coupling with a picoline boronic acid. |
| Comparator Or Baseline | Other bromoquinoline isomers, which would yield the incorrect, off-target regioisomer. |
| Quantified Difference | Provides the exclusive, required C-3 connectivity essential for the final drug scaffold. |
| Conditions | Pd(dppf)Cl2 catalyst, K2CO3 base, in toluene/water at 80 °C. |
For synthesizing specific, patented pharmaceutical scaffolds, there is no substitute for 3-bromoquinoline; using another isomer would result in a completely different and undesired molecule.
When synthesizing 3-alkynylquinolines via Sonogashira coupling, the choice of halide is a trade-off between reactivity and cost. The Carbon-Bromine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond, leading to faster rates of the critical oxidative addition step with palladium catalysts. This makes 3-bromoquinoline substantially more reactive and reliable for achieving good yields under milder conditions compared to the often-sluggish 3-chloroquinoline, while being more cost-effective than 3-iodoquinoline.
| Evidence Dimension | General Reactivity Trend in Cross-Coupling |
| Target Compound Data | Aryl Bromides: High reactivity, good balance of performance and cost. |
| Comparator Or Baseline | Aryl Chlorides: Lower reactivity, often requiring more aggressive conditions or specialized, expensive catalysts. |
| Quantified Difference | The C-Br bond is weaker than the C-Cl bond, facilitating the rate-limiting oxidative addition step in the catalytic cycle. |
| Conditions | Typical Palladium-catalyzed Sonogashira coupling conditions (Pd catalyst, Cu(I) co-catalyst, amine base). |
Procuring 3-bromoquinoline over 3-chloroquinoline reduces process development time and risk, providing more reliable reaction outcomes without resorting to more expensive iodo-analogs.
Ideal for projects requiring the regioselective synthesis of 3-arylquinolines or other C-3 functionalized derivatives, particularly in medicinal chemistry programs where this specific substitution pattern is a key pharmacophore. [1] Its proven high-yield performance in Suzuki couplings makes it a reliable starting material for library synthesis and lead optimization.
The low melting point of 3-bromoquinoline makes it highly suitable for manufacturing environments that utilize automated liquid handling systems or continuous flow reactors, where dosing a liquid is more efficient and controllable than handling a solid. This property can lead to improved process consistency and reduced capital expenditure on specialized solid-dosing equipment.
Serves as a critical building block for ligands used in phosphorescent metal complexes (e.g., with Iridium or Platinum) for OLEDs. [2] The specific C-3 linkage point is used to tune the electronic properties of the resulting complex, directly influencing emission color, quantum efficiency, and device stability, making the choice of isomer non-negotiable for achieving targeted performance.
Irritant